molecular formula C18H22INO2 B14386079 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide CAS No. 88330-48-7

3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide

Cat. No.: B14386079
CAS No.: 88330-48-7
M. Wt: 411.3 g/mol
InChI Key: OMWGJIGKQQDVHO-UHFFFAOYSA-M
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Description

3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is a complex organic compound with a unique structure that includes an oxazolidin-2-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the oxazolidine ring. This intermediate is then reacted with phenyl iodide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Corresponding oxazolidinone derivatives.

    Reduction: Reduced oxazolidine derivatives.

    Substitution: Substituted oxazolidin-2-ium compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide involves its interaction with specific molecular targets. The oxazolidin-2-ium core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2,2-dimethyl-1,3-oxazolidine
  • 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidin-2-one

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is unique due to its iodide ion, which can participate in various substitution reactions

Properties

CAS No.

88330-48-7

Molecular Formula

C18H22INO2

Molecular Weight

411.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium;iodide

InChI

InChI=1S/C18H22NO2.HI/c1-19(2)17(14-9-11-16(20-3)12-10-14)13-18(21-19)15-7-5-4-6-8-15;/h4-12,17-18H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

OMWGJIGKQQDVHO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C(CC(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C.[I-]

Origin of Product

United States

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